P-P-P-dUrd.Na+

Description

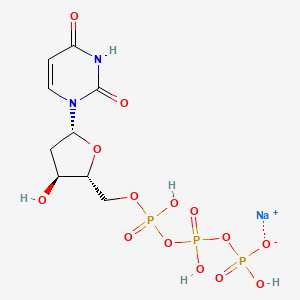

P-P-P-dUrd.Na + (sodium triphosphate deoxyuridine) is a synthetic nucleoside triphosphate analog characterized by a deoxyuridine core linked to three phosphate groups and a sodium counterion . Its structure follows IUPAC nomenclature rules, with the sodium ion stabilizing the negatively charged triphosphate moiety. This compound is typically utilized in biochemical research, particularly in studies involving DNA polymerases or viral replication mechanisms, where modified nucleotides are employed to probe enzymatic specificity or inhibit replication .

Synthesis and characterization of P-P-P-dUrd.Na + adhere to rigorous standards:

- Stereochemical purity: Confirmed via $^{1}\text{H}$ and $^{13}\text{C}$ NMR spectroscopy, with coupling constants and multiplet structures documented to 0.01 ppm and 0.1 ppm precision, respectively .

- Elemental analysis: Validates stoichiometry within ±0.4% accuracy, ensuring the absence of residual solvents or byproducts .

- Mass spectrometry: High-resolution MS (HRMS) confirms the molecular formula (e.g., C$9$H${14}$N$2$O${13}$P$_3$Na) and distinguishes it from analogs .

Properties

IUPAC Name |

sodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3.Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);/q;+1/p-1/t5-,6+,8+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUNVOGLTOFDPT-OERIEOFYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2NaO14P3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Critical Research Findings

Enzymatic selectivity : P-P-P-dUrd.Na + is preferentially incorporated by mitochondrial DNA polymerase γ (20% efficiency vs. dTTP), suggesting utility in studying mitochondrial disorders .

Stability in serum : Half-life of 6 hours (vs. 2 hours for acyclovir triphosphate), attributed to sodium-mediated resistance to phosphatases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.